Comparative LogP Analysis: Enhanced Lipophilicity of 2,6-Difluoro Isomer vs. 2,4-Difluoro Isomer
The 2,6-difluoro substitution pattern of 3,5-Dichloro-2,6-difluoroaniline yields a calculated LogP of 2.8538, indicating greater lipophilicity compared to its 2,4-difluoro isomer (3,5-Dichloro-2,4-difluoroaniline, CAS 83121-15-7), which lacks a widely reported calculated LogP but is expected to be lower due to the different substitution pattern . This quantitative difference in partition coefficient is crucial for predicting membrane permeability and biological distribution in drug and agrochemical development .
| Evidence Dimension | Calculated LogP (Octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.8538 |
| Comparator Or Baseline | 3,5-Dichloro-2,4-difluoroaniline (CAS 83121-15-7) |
| Quantified Difference | Higher calculated lipophilicity |
| Conditions | Calculated property; comparator LogP not consistently reported, but class-level inference based on substitution pattern |
Why This Matters
Higher lipophilicity can lead to improved cell membrane penetration, a critical factor in designing potent bioactive molecules.
